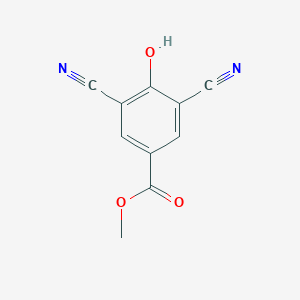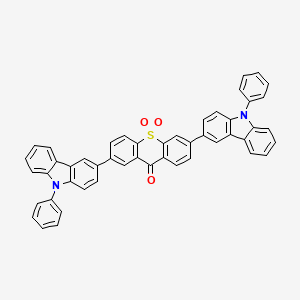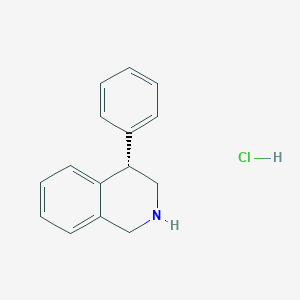
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often used as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The reaction is stereoselective, favoring the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Applications De Recherche Scientifique
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
- Memantine
Comparison
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its chiral nature and the specific pharmacological properties it exhibits. Compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride, which are primarily used as mucolytic agents, this compound has broader applications in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C15H16ClN |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
(4S)-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H/t15-;/m0./s1 |
Clé InChI |
YYCOJKPDBCMVPP-RSAXXLAASA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
SMILES canonique |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


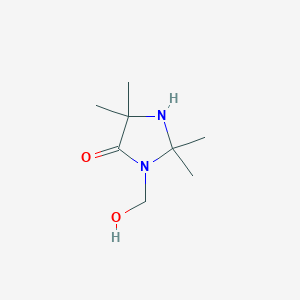

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
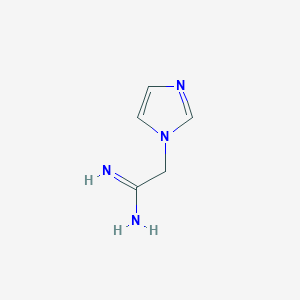
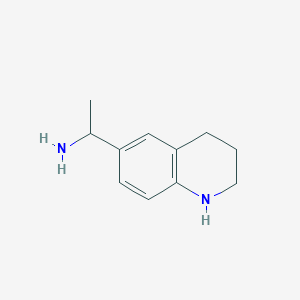
![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
